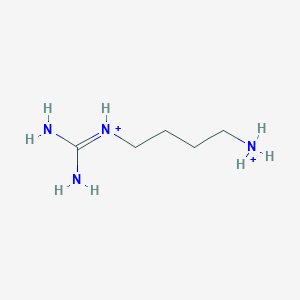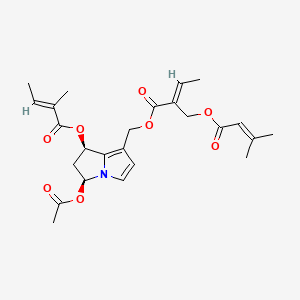
Farnésylate de méthyle
Vue d'ensemble
Description
Methyl farnesoate is a sesquiterpenoid hormone that plays a crucial role in the regulation of metamorphosis and reproductive development in crustaceans. It is the methyl ester of farnesoic acid and is structurally similar to juvenile hormones found in insects. Methyl farnesoate is produced by the mandibular organs of crustaceans and has been shown to influence various physiological processes, including growth, molting, and reproduction .
Applications De Recherche Scientifique
Methyl farnesoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and function of juvenile hormones in arthropods.
Biology: Methyl farnesoate is crucial in understanding the hormonal regulation of crustacean development and reproduction.
Industry: It is used in aquaculture to enhance the reproductive output of commercially important crustaceans
Mécanisme D'action
Target of Action
Methyl farnesoate (MF) primarily targets the juvenile hormone receptors, Met and Gce . These receptors play a crucial role in the regulation of metamorphosis and reproduction in various organisms, particularly in crustaceans .
Mode of Action
Methyl farnesoate is produced by the larval corpus allatum (CA) and released into the hemolymph . It exerts its effects indirectly after conversion to JHB3, as well as acting as a hormone itself through a direct interaction with Met and Gce . This interaction triggers a series of physiological changes that regulate the development and reproduction of the organism .
Biochemical Pathways
The biosynthesis of methyl farnesoate involves several pathways. It is initiated by acetyl-CoA, which is catalyzed by a series of enzymes involved in the canonical mevalonate pathway to produce farnesyl pyrophosphate (FPP). Then, FPP is catalyzed following the arthropod-specific pathway to produce MF .
Pharmacokinetics
It is known that methyl farnesoate is produced by the larval ca and released into the hemolymph, indicating a systemic distribution within the organism .
Result of Action
Methyl farnesoate plays a vital role in crustacean development, primarily by enhancing reproductive maturation and maintaining juvenile morphology . It has been shown to increase mean oocyte diameter and testicular follicle diameter, as well as mean gonad indices . It also plays a role in the regulation of molting .
Action Environment
The action of methyl farnesoate is influenced by environmental cues. For example, photoperiod and temperature co-regulate male sex determination in Daphnia spp., a genus of small planktonic crustaceans . Furthermore, certain environmental chemicals, known as insect growth regulating insecticides (IGRs), can stimulate male sex determination in some crustacean species .
Analyse Biochimique
Biochemical Properties
Methyl farnesoate is involved in several biochemical reactions, particularly in the regulation of molting and reproduction in crustaceans. It interacts with various enzymes and proteins, including farnesoic acid O-methyltransferase, which catalyzes the conversion of farnesoic acid to methyl farnesoate . Additionally, methyl farnesoate is known to interact with juvenile hormone acid methyltransferase, which is crucial for its biosynthesis . These interactions are essential for the proper functioning of methyl farnesoate in regulating developmental processes.
Cellular Effects
Methyl farnesoate has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in crustaceans, methyl farnesoate enhances reproductive maturation and maintains juvenile morphology . It also affects the molting process by accelerating the development of oocytes and testicular follicles . These cellular effects are mediated through its interaction with specific receptors and signaling molecules.
Molecular Mechanism
The molecular mechanism of action of methyl farnesoate involves its binding interactions with biomolecules and the regulation of gene expression. Methyl farnesoate binds to juvenile hormone receptors, such as Met and Gce, and induces the expression of primary-response genes like Kr-h1 . Additionally, it inhibits or activates enzymes involved in its biosynthetic pathway, such as farnesoic acid O-methyltransferase . These molecular interactions are crucial for its role in regulating developmental and reproductive processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl farnesoate change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, methyl farnesoate has been observed to enhance reproductive maturation over time in crustaceans . Its stability and degradation rates can vary depending on environmental conditions and experimental setups . Long-term studies have indicated that methyl farnesoate can have sustained effects on cellular processes, such as molting and reproduction.
Dosage Effects in Animal Models
The effects of methyl farnesoate vary with different dosages in animal models. In crustaceans, higher doses of methyl farnesoate have been shown to significantly increase oocyte and testicular follicle diameters, as well as gonad indices . At very high doses, methyl farnesoate can have toxic or adverse effects, such as disrupting normal developmental processes . These dosage-dependent effects highlight the importance of carefully regulating the levels of methyl farnesoate in experimental and natural settings.
Metabolic Pathways
Methyl farnesoate is involved in several metabolic pathways, including the mevalonate pathway. It is synthesized from farnesyl pyrophosphate through a series of enzymatic reactions . Key enzymes involved in its biosynthesis include farnesoic acid O-methyltransferase and juvenile hormone acid methyltransferase . These metabolic pathways are essential for the production and regulation of methyl farnesoate levels in crustaceans.
Transport and Distribution
Methyl farnesoate is transported and distributed within cells and tissues through specific transporters and binding proteins. In crustaceans, it is primarily synthesized in the mandibular organs and then transported to target tissues . The distribution of methyl farnesoate within the organism is crucial for its proper functioning in regulating developmental and reproductive processes. Additionally, its localization and accumulation in specific tissues can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of methyl farnesoate is essential for its activity and function. It is primarily localized in the cytoplasm and can interact with various cellular compartments and organelles . Specific targeting signals and post-translational modifications direct methyl farnesoate to its sites of action within the cell. These subcellular interactions are crucial for its role in regulating cellular processes and maintaining proper developmental and reproductive functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The stereospecific preparation of methyl farnesoate involves the synthesis of 1,5-diene units. One method includes the use of farnesoic acid as a precursor, which is then esterified to form methyl farnesoate. The reaction conditions typically involve the use of a strong acid catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of methyl farnesoate can involve the extraction from natural sources such as crustaceans or the chemical synthesis from farnesoic acid. The extraction process may involve solid-phase microextraction followed by gas chromatography-mass spectrometry for analysis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl farnesoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form farnesoic acid or reduced to form farnesol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Major Products: The major products formed from these reactions include farnesoic acid, farnesol, and various substituted derivatives .
Comparaison Avec Des Composés Similaires
Juvenile Hormone III: Structurally similar but contains an epoxide moiety.
Farnesoic Acid: The carboxylic acid precursor of methyl farnesoate.
Farnesol: The alcohol derivative of farnesoic acid.
Uniqueness: Methyl farnesoate is unique in its dual role in regulating both metamorphosis and reproductive maturation in crustaceans. Unlike juvenile hormone III, it lacks the epoxide moiety, which allows it to function differently in the hormonal regulation pathways .
By understanding the synthesis, reactions, and applications of methyl farnesoate, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
methyl 3,7,11-trimethyldodeca-2,6,10-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXNIPBVLQYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10485-70-8 | |
| Record name | Methyl farnesoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10485-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


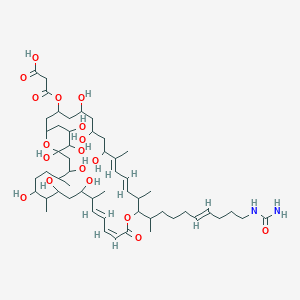
![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)
![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)
![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)
![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)
![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)
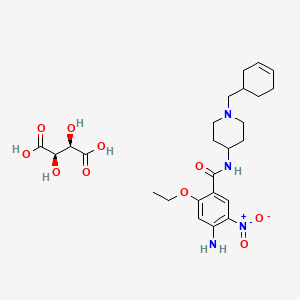
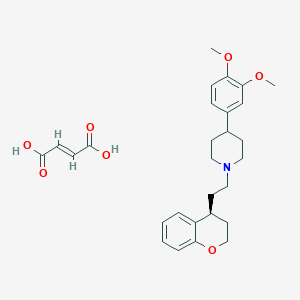
![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)
